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Introduction to Nicotine Extraction and Analysis

Nicotine (3-(1-Methyl-2-pyrrolidinyl)pyridine) is a principal alkaloid found in tobacco plants (Nicotiana

tabacum) and represents the primary addictive component in tobacco products. As research on nicotine

continues to evolve—spanning tobacco harm reduction, pharmaceutical applications, and toxicological

studies—the demand for reliable, reproducible, and efficient sample preparation techniques has

significantly increased. These methods must accommodate diverse sample matrices including raw plant

material, electronic cigarette liquids, and biological specimens, while achieving the necessary sensitivity

and specificity for accurate quantification. The selection of appropriate sample preparation methodology

directly influences analytical parameters including recovery, precision, and the ability to detect minor

alkaloids that may contribute to nicotine's overall pharmacological profile.

Current challenges in nicotine analysis include the complex composition of tobacco products, the presence

of nicotine in various chemical forms (free base vs. salt), and the need to detect increasingly lower

concentrations in emerging products with modified risk claims. Furthermore, the regulatory landscape for

nicotine-containing products continues to evolve, necessitating robust analytical methods that can be

standardized across laboratories. This application note provides a comprehensive overview of established

and emerging nicotine sample preparation techniques, with detailed protocols optimized for different
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research applications and sample matrices. By comparing the performance characteristics of each method,

researchers can select the most appropriate approach for their specific analytical requirements, whether for

quality control, product development, or pharmacological investigation.

Supercritical Fluid Extraction (SFE) of Nicotine from
Tobacco

Principles and Advantages of SFE

Supercritical fluid extraction (SFE) utilizing carbon dioxide (CO₂) has emerged as a green extraction

technology for isolating nicotine from tobacco and related waste products. This technique leverages the

unique properties of supercritical CO₂, which exhibits gas-like diffusion properties and liquid-like

solvation capabilities, enabling efficient penetration of plant matrices and extraction of target compounds.

The supercritical state of CO₂ is achieved when it is heated and pressurized beyond its critical point (31.1°C,

73.8 bar), creating a tunable solvent system whose density and solvation power can be precisely controlled

by adjusting temperature and pressure parameters. The significant advantage of SFE includes the

elimination of organic solvent residues in extracts, relatively low operating temperatures that prevent

thermal degradation of labile compounds, and the inherent selectivity achievable through parameter

optimization. Additionally, supercritical CO₂ is non-flammable, non-toxic, and readily available at high

purity, making it an economically and environmentally favorable alternative to conventional organic

solvents.

From an industrial perspective, SFE technology has successfully transitioned to ton-scale production

systems, demonstrating its viability for large-scale processing of tobacco waste materials. The closed-system

design of SFE equipment minimizes volatile compound losses and reduces environmental impact compared

to traditional extraction methods. When extracting nicotine from tobacco rhizomes—which typically contain

0.49-0.51% nicotine by dry weight—SFE has demonstrated superior extraction efficiency and purity

compared to conventional methods, particularly when optimized parameters are employed [1]. The resulting

extracts require minimal additional purification, further reducing the overall environmental footprint of the

extraction process.
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Optimized SFE Protocol for Tobacco Rhizomes

Sample Preparation: Begin by drying tobacco rhizomes at 40°C until constant weight is achieved. Grind

the dried material to a uniform particle size of 0.5-1.0 mm using a laboratory mill. For fine rhizomes

(slender branches), the grinding process is particularly crucial as they yield approximately 3.7 times more

nicotine (0.22% yield) compared to rough, woody main roots (0.06% yield) [1]. Note that the cellular

structure of rhizomes can hinder extraction efficiency; therefore, consider implementing an ultrasonic pre-

treatment (30-40 kHz for 20 minutes) to disrupt cell walls and improve nicotine recovery by approximately

one-third.

Extraction Parameters: Implement the following optimized conditions in a supercritical fluid extraction

system:

Pressure: 25 MPa
Temperature: 65°C

Extraction time: 120 minutes
CO₂ flow rate: 2.5 L/min (measured as liquid CO₂)

Entrainer: 90% ethanol in water (food grade) at a ratio of 1:5 (mass of raw material to volume of
entrainer)

The entrainer selection is critical as nicotine's polarity necessitates a polar cosolvent to achieve efficient

extraction. Ethanol at 90% concentration has demonstrated optimal performance, likely due to its ability to

modify the polarity of supercritical CO₂ while maintaining environmental and regulatory acceptability for

subsequent product use. The extraction process should include a static extraction phase (15-20 minutes)

followed by dynamic extraction to maximize contact between the solvent and matrix.

Post-Extraction Processing: Following SFE, collect the nicotine-rich extract in ethanol and concentrate

using a rotary evaporator at 40°C under reduced pressure. The crude extract typically achieves

approximately 61.71% purity, which can be further increased to 97.57% through additional purification

steps such as acid-base extraction or fractional distillation [1]. For quality control, analyze the extract using

GC-MS to confirm nicotine content and identify potential co-extracted compounds.

Table 1: Optimization Parameters for SFE of Nicotine from Tobacco Rhizomes
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Parameter Investigated Range
Optimal
Condition

Impact on Yield

Temperature 45-75°C 65°C Increase from 0.20% to 0.29%

(45% improvement)

Entrainer Ratio 1:1 to 1:7

(mass:volume)

1:5

(mass:volume)

Critical below ratio of 1:5; levels off

above

Ethanol

Concentration

70-100% 90% ethanol in

water

Unexpected optimal at 90% rather

than 100%

Ultrasonic Pre-

treatment

None vs. 20 minutes Applied (20 min) ~33% improvement in yield (0.38%

increase)

SFE Workflow Visualization
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SFE Workflow for Nicotine Extraction
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Conventional Solvent Extraction Methods

Industrial-Scale Solvent Extraction

Solvent extraction remains the most widely implemented method for industrial-scale nicotine production

due to its straightforward scalability, relatively low equipment costs, and proven performance across various

production volumes. The fundamental principle relies on the selective dissolution of nicotine from plant

material into an appropriate solvent system, followed by concentration and purification steps to achieve the

desired nicotine purity. The efficiency of solvent extraction is influenced by multiple factors including

solvent polarity, extraction temperature, contact time, and particle size distribution of the tobacco

material. Common solvents employed in industrial settings include ethanol (food or pharmaceutical grade),

methanol (primarily for industrial or laboratory applications), and water (either alone or as a co-solvent

system). Each solvent offers distinct advantages: ethanol provides favorable environmental and regulatory

profiles, methanol demonstrates higher extraction efficiency for certain alkaloids, and water serves as a cost-

effective and safe alternative despite potentially extracting more water-soluble impurities.

The industrial solvent extraction process typically employs stainless steel extraction vessels equipped with

agitation systems to ensure thorough contact between the solvent and tobacco matrix. Following extraction,

the nicotine-rich solution is separated from the solid residue through filtration systems (vacuum or pressure

filters) or centrifugation. Subsequent concentration steps typically involve evaporation technologies such as

rotary evaporators or falling film evaporators, which simultaneously remove and recover solvent for reuse—

a critical consideration for both economic and environmental sustainability. For facilities processing large

volumes of tobacco material, counter-current extraction systems have been implemented to maximize

extraction efficiency while minimizing solvent consumption [2]. These systems arrange multiple extraction

stages in series, with fresh solvent contacting the most extracted material and solute-rich solvent contacting

the freshest feedstock, creating a concentration gradient that drives efficient mass transfer.

Acid-Base Purification Protocol
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Following initial solvent extraction, acid-base purification represents a critical step for achieving the high

purity requirements for pharmaceutical or electronic cigarette applications. This technique exploits the pH-

dependent solubility of nicotine, which exists primarily in its free base form at alkaline pH (volatile and

soluble in organic solvents) and as a water-soluble salt at acidic pH. The process begins with acidification of

the crude extract using hydrochloric acid (typically 1-2 M) to pH 3-4, which converts nicotine to its

protonated form and dissolves it in the aqueous phase while many non-alkaloid impurities remain in the

organic phase or precipitate. The acidified solution is then subjected to liquid-liquid extraction with a non-

polar solvent (e.g., hexane or diethyl ether) to remove residual lipophilic compounds.

The purified nicotine salt is subsequently basified with sodium hydroxide (typically 5-10 M) to pH 10-12,

which converts nicotine back to its free base form. This free base nicotine is then extracted into an

appropriate organic solvent (e.g., dichloromethane or ethyl acetate) through a second liquid-liquid extraction

step. The organic phase containing purified nicotine is separated and dried over anhydrous sodium sulfate

to remove residual water, followed by solvent evaporation under reduced pressure to recover the nicotine.

For applications requiring exceptionally high purity, additional steps such as fractional distillation or

crystallization as nicotine bitartrate may be employed. The entire purification process should be

conducted under temperature-controlled conditions (below 40°C) to prevent nicotine degradation and with

appropriate ventilation and personal protective equipment due to the volatility and toxicity of concentrated

nicotine.

Table 2: Solvent Extraction Methods Comparison for Nicotine Isolation

Method
Optimal
Solvent

Temperature Time Advantages Limitations

Standard
Solvent

Extraction

90%
Ethanol

65-75°C 4-6 hours
(plus

soaking)

Simple equipment,
scalable, high yield

Large solvent
volumes, longer

extraction time

Acid-Base

Purification

Water +

Organic
solvent

Ambient (for

extraction)

2-3 hours High purity (up to

98%), effective
impurity removal

Multiple steps,

solvent handling
expertise

required
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Method
Optimal
Solvent

Temperature Time Advantages Limitations

Industrial

Counter-
current

Ethanol-

water
blend

60-80°C Continuous

operation

High efficiency,

solvent recovery,
suited for bulk

processing

Complex

equipment,
higher capital

investment

Solvent Extraction Workflow
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Solvent Extraction & Purification Workflow
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Analytical Sample Preparation for GC-MS Analysis

Sample Preparation for E-Liquid Analysis

Gas chromatography-mass spectrometry (GC-MS) represents the gold standard analytical technique

for nicotine quantification in electronic cigarette liquids and other tobacco products due to its high

sensitivity, selectivity, and ability to confirm compound identity through mass spectral matching. Proper

sample preparation is critical for obtaining accurate and reproducible results, particularly given the complex

matrix of e-liquids which typically contain propylene glycol, vegetable glycerin, flavor compounds, and

nicotine in various formulations. The sample preparation process begins with precise weighing of

approximately 15 mg of e-liquid into a GC vial, followed by addition of 1500 μL of HPLC-grade methanol

and 15 μL of internal standard solution (quinoline at 50 mg/mL in methanol) [3]. The internal standard serves

to correct for variations in injection volume, instrument response, and sample processing losses, thereby

improving quantitative accuracy.

The sample mixture is then subjected to sonication for 20 minutes to ensure complete dissolution and

homogenization, followed by vortex mixing for 10 seconds at 3000 rpm. For highly viscous e-liquid

samples, slight warming (30-40°C) during sonication may improve dissolution but should be carefully

controlled to prevent nicotine loss or degradation. The prepared samples are stable for at least 24 hours when

stored at 4°C, though immediate analysis is recommended for optimal results. For quality control purposes,

matrix-matched calibration standards should be prepared in parallel using the same solvent system and

containing the same internal standard at identical concentration. These standards should span the expected

concentration range of samples, typically from 0.01 mg/mL to 1.0 mg/mL for nicotine, to ensure accurate

quantification across different product types from nicotine-free to high-strength formulations.
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GC-MS Instrument Parameters and Method Validation

Chromatographic separation is achieved using a 5% phenyl-95% dimethylpolysiloxane capillary column

(30 m × 0.25 mm I.D. × 0.25 μm film thickness) with helium carrier gas maintained at a constant flow rate of

1.0 mL/min. The injection port is configured in split mode (50:1 ratio) at 230°C to prevent column

overload, with an injection volume of 1 μL. The oven temperature program initiates at 80°C (held for 1

minute), then increases at 25°C/min to 245°C (held for 4.5 minutes), resulting in a total run time of

approximately 11 minutes. This temperature profile effectively separates nicotine from potentially interfering

compounds including the internal standard (quinoline) and minor tobacco alkaloids while maintaining

acceptable analysis time for high-throughput laboratories. The mass spectrometer interface is maintained at

280°C, with the ion source temperature set to 180°C.

For optimal sensitivity in nicotine quantification, the mass spectrometer should be operated in selected ion

monitoring (SIM) mode, focusing on the primary quantitation ion for nicotine (m/z 133) and confirmation

ions (m/z 84 and 162), while monitoring quinoline at m/z 102 (quantitation) with confirmation ions at m/z

129 and 161 [3]. Method validation should establish key performance characteristics including linearity

(R² > 0.995), precision (RSD < 5%), accuracy (95-105% recovery), limit of detection (LOD), and limit of

quantification (LOQ). For typical GC-MS systems, the LOD for nicotine falls near 0.001 mg/mL, with LOQ

approximately 0.003 mg/mL, providing sufficient sensitivity for regulatory compliance testing and product

labeling verification. The method should also demonstrate robustness against slight variations in sample

composition, column age, and instrument performance, with system suitability tests conducted regularly

using reference standards.

Table 3: GC-MS Analytical Parameters for Nicotine Quantification

Parameter Specification Purpose/Rationale

Column 5% phenyl-95% dimethylpolysiloxane
(30m × 0.25mm × 0.25μm)

Optimal separation of nicotine from matrix
components

Internal
Standard

Quinoline (50 mg/mL in methanol, 15 μL
added)

Correction for injection volume and
processing variations

Injection 1 μL, split mode (50:1), 230°C Prevents column overload, minimizes non-
volatile residue accumulation
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Parameter Specification Purpose/Rationale

Oven
Program

80°C (1 min) to 245°C at 25°C/min, hold
4.5 min

Balance between resolution (Rs > 1.5) and
analysis time (11 min)

| SIM Ions (Nicotine) | Quantitation: m/z 133 Confirmation: m/z 84, 162 | Maximizes sensitivity while

providing confirmation ions for identity verification | | LOD/LOQ | ~0.001 mg/mL / ~0.003 mg/mL |

Sufficient for detecting low-nicotine and nicotine-free products |

Advanced Chromatographic Methods and Emerging
Techniques

UltraPerformance Convergence Chromatography (UPC²-MS/MS)

UltraPerformance Convergence Chromatography (UPC²) coupled with tandem mass spectrometry

represents an emerging green analytical technology that combines the advantages of supercritical fluid

chromatography and traditional liquid chromatography for the analysis of nicotine and related alkaloids. This

technique utilizes supercritical CO₂ as the primary mobile phase, significantly reducing consumption of

organic solvents while maintaining excellent separation efficiency. When applied to the analysis of

SPECTRUM Nicotine Research Cigarettes, UPC²-MS/MS demonstrated superior sensitivity compared to

conventional GC-MS methods, enabling quantification of minor tobacco alkaloids that were undetectable by

established CORESTA Recommended Methods [4]. These minor alkaloids—including nornicotine,

anatabine, and anabasine—collectively account for less than 6% of total alkaloid content in tobacco but may

contribute to nicotine's overall pharmacological effects and serve as biomarkers for tobacco use

characterization.

The sample preparation for UPC²-MS/MS analysis follows similar principles to traditional methods but

benefits from enhanced compatibility with the supercritical CO₂ mobile phase. Following extraction with

appropriate solvents, samples are typically reconstituted in methanol or methanol-water mixtures compatible

with the UPC² injection system. The method employs atmospheric pressure chemical ionization (APCI)

or electrospray ionization (ESI) in positive ion mode, with multiple reaction monitoring (MRM) transitions
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optimized for each target alkaloid. The UPC² separation typically utilizes specialized columns designed for

supercritical fluid chromatography, such as Torus 2-PIC (100 mm × 3.0 mm, 1.7 μm) or similar stationary

phases, with gradient elution achieved by increasing the percentage of organic co-solvent (typically methanol

with ammonium acetate or formate modifiers) in supercritical CO₂. This approach provides exceptional

resolution of structurally similar alkaloids while significantly reducing analysis time compared to

conventional GC methods, making it particularly suitable for high-throughput laboratories analyzing large

sample batches.

Method Comparison and Selection Guidelines

The selection of an appropriate nicotine sample preparation and analysis method depends on multiple factors

including required sensitivity, available instrumentation, sample throughput requirements, and

regulatory considerations. Traditional GC-MS methods offer robust performance with widely available

instrumentation and established regulatory acceptance, while emerging techniques like UPC²-MS/MS

provide enhanced sensitivity and greener chemical profiles. For routine analysis of electronic cigarette

liquids where nicotine represents the primary analyte of interest, GC-MS with SIM detection remains the

most practical approach,

providing sufficient sensitivity for regulatory compliance with relatively straightforward method

development and validation requirements. However, for research applications requiring comprehensive

alkaloid profiling or analysis of products with potentially modified alkaloid composition, UPC²-MS/MS

offers distinct advantages in terms of comprehensive metabolite detection and reduced environmental

impact through minimized solvent consumption.

When establishing nicotine analysis capabilities, laboratories should consider implementing a quality

assurance system incorporating certified reference materials, participation in proficiency testing programs,

and routine analysis of quality control samples. For method validation, key parameters including specificity,

linearity, accuracy, precision, LOD, LOQ, and robustness should be thoroughly documented following

ICH or equivalent guidelines. Additionally, methods should demonstrate acceptable performance with

relevant matrix-matched calibrators to account for potential matrix effects, particularly when analyzing

complex e-liquid formulations with diverse flavor compounds and carrier solvent compositions. As the

regulatory landscape for nicotine-containing products continues to evolve, method flexibility and the ability

to adapt to changing requirements remain critical considerations in technique selection.

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 13 / 15 Tech Support

https://www.smolecule.com/products/s599110?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Conclusion

The continuing evolution of nicotine sample preparation techniques reflects the dynamic landscape of

tobacco product regulation, pharmaceutical development, and research into nicotine's pharmacological

effects. This application note has detailed established and emerging methodologies that provide researchers

with robust, reproducible protocols suitable for various applications and sample matrices. As the field

advances, several trends are likely to influence future method development: increasing emphasis on green

chemistry principles that minimize environmental impact through reduced solvent consumption and waste

generation; growing need for comprehensive profiling of minor alkaloids and related compounds that may

influence nicotine's effects; and continuing demand for higher throughput methodologies capable of

supporting product development and regulatory compliance in an expanding market.

The protocols described herein provide a solid foundation for laboratories establishing or expanding nicotine

analysis capabilities. However, method optimization should always consider specific instrument

configurations, sample characteristics, and analytical requirements. As with any analytical procedure,

appropriate quality control measures including the use of certified reference materials, method validation,

and participation in proficiency testing programs remain essential for generating reliable, defensible data. By

selecting the most appropriate sample preparation technique and coupling it with optimized instrumental

analysis, researchers can address the evolving challenges in nicotine quantification across diverse

applications from fundamental research to product regulation and development.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Comprehensive Analysis of Nicotine Sample Preparation

Techniques: Application Notes and Protocols]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b599110#miotine-sample-preparation-techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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